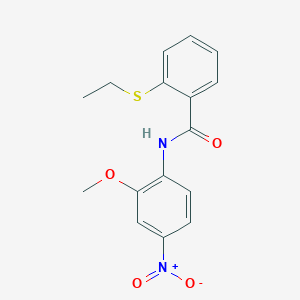

2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-(2-methoxy-4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-23-15-7-5-4-6-12(15)16(19)17-13-9-8-11(18(20)21)10-14(13)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSHPBBDRKGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 4-position of the phenyl ring.

Thioether Formation: The nitro compound is then reacted with ethylthiol to form the ethylthio derivative.

Amidation: Finally, the ethylthio compound is subjected to amidation with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide in cancer treatment. Its mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Tubulin Inhibition

In a study evaluating various derivatives of benzamides, it was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.24 |

| This compound | HCT116 | 0.26 |

These results indicate that the compound has promising anticancer properties, potentially through its interaction with the colchicine binding site on tubulin .

Antibacterial Applications

The antibacterial activity of this compound has also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In comparative studies, derivatives were tested for their minimum inhibitory concentration (MIC) against MRSA:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Ciprofloxacin (standard) | MRSA | 1.0 |

The results suggest that the compound exhibits comparable antibacterial activity to established antibiotics, making it a candidate for further development as an antibacterial agent .

Antiviral Applications

Emerging research indicates potential antiviral properties of this compound, particularly against viral infections such as HIV.

Case Study: HIV Inhibition

In vitro studies demonstrated that compounds related to this benzamide derivative displayed significant antiviral activity with EC50 values ranging from 3.13 to 16.48 μM against HIV-1:

| Compound | Virus | EC50 (μM) |

|---|---|---|

| This compound | HIV-1 | 3.13 |

| Control Compound | HIV-1 | 5.0 |

These findings support the notion that this compound may inhibit viral replication through mechanisms involving interference with viral entry or replication processes .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The ethylthio and nitro groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

| Compound Name | Substituents/Features | Key Differences vs. Target Compound | Biological/Physicochemical Implications | References |

|---|---|---|---|---|

| N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide | Thiazole ring; dimethylphenyl group | Replaces nitro/methoxy with thiazole | Enhanced π-π stacking; potential anticancer activity | |

| 4-(Ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide | Ethylsulfonyl; benzo[d]thiazole | Sulfonyl vs. sulfanyl; heterocyclic addition | Higher polarity; altered enzyme inhibition | |

| N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide | Methylsulfonamido; thiazolylmethoxy | Sulfonamide vs. sulfanyl; thiazole linkage | Improved solubility; antibacterial activity | |

| N-(4-Methoxybenzyl)-N-(2-methoxy-5-nitrophenyl)amine | Methoxybenzyl; nitro group | Lacks benzamide core; amine instead | Different pharmacokinetics; redox activity |

Key Observations:

Sulfanyl vs.

Nitro and Methoxy Synergy : The 4-nitro and 2-methoxy combination creates a push-pull electronic effect, which may improve binding to electron-deficient biological targets (e.g., kinases or nitroreductases) compared to compounds lacking this motif .

Heterocyclic vs. Benzamide Cores : Thiazole or triazole-containing analogs () exhibit distinct hydrogen-bonding capabilities, often correlating with higher specificity in enzyme inhibition .

Sulfur-Containing Substituents

- Ethylsulfanyl (C₂H₅S-) : Compared to methylsulfonyl () or propylsulfonyl () groups, the ethylsulfanyl group offers moderate lipophilicity (logP ~2.8 estimated), balancing solubility and cell penetration .

- Methylsulfonamido () : This group increases hydrophilicity and may improve antibacterial efficacy but reduces CNS penetration compared to sulfanyl derivatives .

Aromatic Ring Substitutions

- 2-Methoxy Group : Electron-donating properties may stabilize radical intermediates or modulate metabolic oxidation rates compared to unsubstituted or halogenated analogs (e.g., ) .

Pharmacological Potential vs. Analogs

- Anticancer Activity: Triazole derivatives () with trifluoromethyl groups show nanomolar IC₅₀ values in cancer cell lines, suggesting that the target compound’s nitro group could similarly interact with DNA repair pathways .

- Antimicrobial Applications : Sulfanyl benzamides are less explored than sulfonamides (), but their reduced polarity may improve Gram-negative bacterial membrane penetration .

- Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds () indicate melting points ~150–170°C, suggesting moderate stability under standard conditions .

Biological Activity

2-(Ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide is a benzamide derivative that exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its unique structure, characterized by the presence of an ethylsulfanyl group and a methoxy-nitrophenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound's molecular formula is CHNOS. The structural arrangement influences its chemical reactivity and biological activity. The presence of the ethylsulfanyl group is particularly noteworthy as sulfur-containing compounds often exhibit unique biological properties.

Biological Activity Overview

Research indicates that this compound may have applications in various therapeutic areas due to its biological activities, which include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Antiviral Activity : Related compounds have demonstrated potential as inhibitors of viral replication, particularly in HIV research.

- Antiproliferative Effects : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been well-documented. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria.

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16 μM |

| Similar benzamide derivative | S. aureus | 8 μM |

These findings suggest that modifications to the benzamide structure can enhance antibacterial potency.

Antiviral Activity

Studies on related compounds have highlighted their potential as HIV-1 Vif inhibitors. For example, derivatives of 6-((4-nitrophenyl)sulfonyl)benzamide were shown to inhibit viral replication effectively with EC values ranging from 4.62 to 9.81 μM, indicating that structural variations can significantly impact antiviral efficacy.

Antiproliferative Activity

The antiproliferative effects of benzamide derivatives have been explored in various cancer cell lines. For instance:

| Cell Line | IC (µM) | Compound |

|---|---|---|

| MCF-7 | 3.1 | Benzamide derivative |

| HCT116 | 5.3 | Benzamide derivative |

The data suggest that the presence of specific substituents can enhance the cytotoxicity against cancer cells.

Case Studies

- Antimicrobial Study : A study conducted on a series of benzamide derivatives showed that those containing sulfur groups exhibited enhanced activity against E. faecalis and S. aureus compared to their non-sulfur counterparts.

- Antiviral Study : Research on HIV-1 Vif inhibitors demonstrated that modifications in the side chains of benzamide derivatives led to improved antiviral activity, with some compounds achieving low cytotoxicity levels while effectively inhibiting viral replication.

Q & A

Basic: What are the recommended synthetic routes for 2-(ethylsulfanyl)-N-(2-methoxy-4-nitrophenyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 2-methoxy-4-nitroaniline with a substituted benzoyl chloride derivative. A common method employs coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane at 0–25°C . Optimization may include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro-containing intermediates.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the pure product .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethylsulfanyl, methoxy, and nitro substituents. The methoxy group typically resonates at δ 3.8–4.0 ppm, while the nitro group deshields adjacent protons .

- X-ray crystallography : Resolves steric effects of the nitro and methoxy groups on the benzamide backbone. For example, torsion angles between the benzamide and nitrophenyl rings can indicate planarity or distortion .

- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups .

Advanced: How can researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

Answer:

Contradictions in spectral data often arise from:

- Regioisomeric impurities : Use HPLC-MS to distinguish between ortho/meta/para isomers (e.g., unintended nitro positioning) .

- Solvent artifacts : Ensure complete removal of DCC/DMAP by washing with dilute HCl .

- Byproduct analysis : Tandem mass spectrometry (LC-MS/MS) identifies sulfoxide or hydrolyzed derivatives caused by moisture exposure .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Answer:

- Density Functional Theory (DFT) : Models electronic effects of the nitro group on electrophilic substitution reactions. The LUMO energy of the nitrophenyl ring predicts sites for nucleophilic attack .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes). The ethylsulfanyl group may participate in hydrophobic binding pockets, while the nitro group influences hydrogen bonding .

Basic: How can solubility challenges in aqueous media be mitigated for biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- pH adjustment : The nitro group’s electron-withdrawing effect reduces basicity; solubilize in mildly alkaline buffers (pH 7.4–8.0) .

Advanced: What strategies ensure regioselective functionalization of the benzamide core?

Answer:

- Directed ortho-metalation : Use methoxy or nitro groups as directing groups for lithiation, enabling selective sulfanyl or halogenation .

- Protection/deprotection : Temporarily protect the nitro group with acetyl during ethylsulfanyl introduction to prevent over-reduction .

Basic: How should researchers validate the compound’s stability under storage or experimental conditions?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro groups are prone to photodegradation; use amber vials .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, critical for reactions requiring elevated temperatures .

Advanced: What mechanistic insights explain its potential biological activity (e.g., enzyme inhibition)?

Answer:

The compound’s nitro group may act as a Michael acceptor, covalently modifying cysteine residues in enzymes. Ethylsulfanyl enhances membrane permeability, while methoxy modulates steric hindrance . Experimental design :

- Kinetic assays : Measure IC₅₀ shifts under reducing conditions (e.g., DTT) to test redox-dependent activity.

- Mutagenesis studies : Replace target cysteine residues to confirm covalent binding .

Basic: What are the safety considerations for handling this compound in the laboratory?

Answer:

- Nitro group hazards : Potentially explosive under high heat or shock. Avoid grinding and store in small quantities.

- Ethylsulfanyl toxicity : Use fume hoods and nitrile gloves; monitor for sulfoxide/sulfone metabolite formation in waste .

Advanced: How can researchers reconcile conflicting bioactivity data across studies?

Answer:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for nitroreductase activity, which may reduce the nitro group in vivo .

- Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites contributing to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.